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Compound of Interest

Compound Name:
2-Bromo-6-

(trifluoromethoxy)benzaldehyde

Cat. No.: B581290 Get Quote

For researchers and professionals in drug development, a comprehensive understanding of a

starting material's physical properties is the bedrock of successful synthesis, purification, and

formulation. 2-Bromo-6-(trifluoromethoxy)benzaldehyde is a substituted aromatic aldehyde

of significant interest, combining three key functional groups that offer versatile reaction

pathways: an aldehyde for derivatization, a bromine atom ideal for cross-coupling reactions,

and a trifluoromethoxy group to enhance metabolic stability and lipophilicity in target molecules.

However, a review of publicly available scientific literature reveals that while structurally similar

analogs are well-documented, specific experimental data for 2-Bromo-6-
(trifluoromethoxy)benzaldehyde is notably scarce. This guide addresses this gap by

providing all available information for this specific compound and employing a predictive

analysis approach grounded in the established properties of analogous structures. By

explaining the causal relationships between structure and physical properties, this document

serves as a robust technical resource for scientists working with this and similar halogenated

benzaldehydes.

Section 1: Molecular Identity and Core Data
The foundational step in characterizing any chemical compound is to confirm its molecular

identity. The following data points are essential for documentation, registration, and analysis.

While experimental physical properties are limited, the molecular structure and associated

identifiers are definitive.
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Table 1: Fundamental Molecular Identifiers

Property Value Source

IUPAC Name

2-Bromo-6-
(trifluoromethoxy)benzalde
hyde

-

CAS Number 1114809-17-4 [1]

Molecular Formula C₈H₄BrF₃O₂ -

Molecular Weight 269.02 g/mol -

| Canonical SMILES | C1=CC(=C(C(=C1)C=O)Br)OC(F)(F)F | - |

Table 2: Supplier-Reported and Predicted Physical Data
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Property Value
Significance &
Commentary

Source

Physical Form Liquid

Indicates a melting
point below
standard room
temperature,
simplifying
handling for
reactions in
solution.

[1]

Appearance
Clear, dark yellow to

orange liquid

The color may

indicate the presence

of minor impurities or

slight degradation;

purification may be

required for sensitive

applications.

[1]

Predicted Density 1.706 ± 0.06 g/cm³

The high density is

expected due to the

presence of the heavy

bromine atom. This

value is critical for

accurate

measurements when

using the reagent by

volume.

[1]

| Storage | Store under inert atmosphere, Room Temperature | Suggests sensitivity to air or

moisture. An inert atmosphere (Nitrogen or Argon) is crucial to prevent oxidation of the

aldehyde group over time. |[1] |

Section 2: Predictive Spectroscopic Profile for
Structural Verification

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://m.chemicalbook.com/ProductChemicalPropertiesCB72643127_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB72643127_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB72643127_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB72643127_EN.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b581290?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Without published spectra, researchers must rely on predictive analysis to verify the structure

of 2-Bromo-6-(trifluoromethoxy)benzaldehyde. The following sections detail the expected

spectroscopic signatures based on the known behavior of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.

¹H NMR: The proton NMR spectrum is expected to be simple and highly informative.

Aldehyde Proton (CHO): A sharp singlet is predicted in the downfield region, typically

between δ 9.8 - 10.4 ppm. Its integration value will be 1H.

Aromatic Protons: Three protons on the aromatic ring will exhibit distinct signals. Their

coupling patterns (as doublets or triplets) and chemical shifts will be influenced by the

adjacent bromo and trifluoromethoxy substituents.

¹³C NMR:

Carbonyl Carbon (C=O): A signal with a characteristic low intensity is expected around δ

188 - 192 ppm.

Aromatic Carbons: Six distinct signals are expected. The carbons directly attached to the

electron-withdrawing bromine and trifluoromethoxy groups will be shifted significantly.

Trifluoromethoxy Carbon (-OCF₃): A quartet centered around δ 120 - 122 ppm is

anticipated due to coupling with the three fluorine atoms (JC-F ≈ 255-260 Hz).

¹⁹F NMR:

This is a critical technique for any fluorinated compound. A sharp singlet is expected for

the three equivalent fluorine atoms of the -OCF₃ group. The absence of other fluorine

signals confirms the specific structure.

Infrared (IR) Spectroscopy
IR spectroscopy is ideal for the rapid confirmation of key functional groups.
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Table 3: Predicted IR Absorption Bands

Wavenumber
(cm⁻¹)

Vibration Type Intensity Rationale

~3080-3050
Aromatic C-H
Stretch

Medium-Weak
Characteristic of C-
H bonds on a
benzene ring.

~2850 & ~2750
Aldehyde C-H Stretch

(Fermi Doublet)
Weak

A highly diagnostic

pair of peaks for an

aldehyde C-H bond.

~1715-1695 Aldehyde C=O Stretch Strong

This is the most

intense and easily

identifiable peak,

confirming the

carbonyl group. Its

position is influenced

by the electron-

withdrawing ring

substituents.

~1600-1450
Aromatic C=C

Bending
Medium-Strong

Multiple sharp peaks

indicating the

presence of the

benzene ring.

~1250-1050
C-F and C-O

Stretches
Very Strong

The trifluoromethoxy

group will produce

very strong, broad

absorptions in this

region, characteristic

of C-F bonds.

| ~650-550 | C-Br Stretch | Medium-Weak | Confirms the presence of the carbon-bromine bond.

|

Mass Spectrometry (MS)
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Mass spectrometry provides the molecular weight and crucial fragmentation information.

Molecular Ion (M⁺): The most critical feature will be a pair of peaks for the molecular ion,

reflecting the natural isotopic abundance of bromine. Expect to see:

A peak at m/z 268 corresponding to the molecule with the ⁷⁹Br isotope.

A peak at m/z 270 corresponding to the molecule with the ⁸¹Br isotope.

The intensity of these two peaks should be nearly equal (a 1:1 ratio), which is a definitive

signature for a molecule containing one bromine atom.

Key Fragmentation Patterns: Common fragmentation would involve the loss of the aldehyde

group ([M-CHO]⁺) or the bromine atom ([M-Br]⁺), providing further structural confirmation.

Section 3: Experimental Workflow and Protocols
A self-validating system for compound characterization ensures that the material's identity and

purity are confirmed before its use in critical applications.
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Phase 1: Initial Verification

Phase 2: Structural Elucidation

Phase 3: Purity & Storage

Receipt of Compound

Visual Inspection
(Color, State)

Solubility Test
(e.g., CDCl₃, DMSO)

NMR Spectroscopy
(¹H, ¹³C, ¹⁹F)

Sample Prep

Mass Spectrometry
(Confirm MW & Br Pattern)

FT-IR Spectroscopy
(Confirm Functional Groups)

Purity Analysis
(GC-MS or HPLC)

Data Concordance

Final Approval

Store Under Inert
Atmosphere

Click to download full resolution via product page

Caption: Workflow for the characterization of 2-Bromo-6-(trifluoromethoxy)benzaldehyde.
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Protocol: Sample Preparation for NMR Analysis
Causality: Deuterated solvents are used because they will not produce a large interfering signal

in ¹H NMR. Chloroform-d (CDCl₃) is an excellent first choice due to the compound's predicted

nonpolar nature.

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully

soluble, typically starting with Chloroform-d (CDCl₃).

Sample Weighing: Accurately weigh approximately 5-10 mg of 2-Bromo-6-
(trifluoromethoxy)benzaldehyde directly into a clean, dry vial.

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

Mixing: Gently swirl or vortex the vial until the sample is completely dissolved. A clear,

homogeneous solution should be obtained.

Transfer: Using a clean glass pipette, transfer the solution into a standard 5 mm NMR tube.

Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer to

acquire the ¹H, ¹³C, and ¹⁹F spectra.

Section 4: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 2-Bromo-6-(trifluoromethoxy)benzaldehyde is

not widely available, safety protocols can be inferred from its structural analog, 2-Bromo-6-

(trifluoromethyl)benzaldehyde, and general principles for handling aromatic aldehydes.

Hazard Statements (Inferred):

Harmful if swallowed (H302).[2][3]

Causes skin irritation (H315).[2]

Causes serious eye irritation (H319).[2]

May cause respiratory irritation (H335).[2]
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Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume

hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[2] Use only in a

well-ventilated area.[2]

Storage: As specified by suppliers, the compound should be stored at room temperature

under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation, particularly the

oxidation of the aldehyde functional group.[1] Keep the container tightly sealed in a dry

place.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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